2,5-Diethylterephthalaldehyde

描述

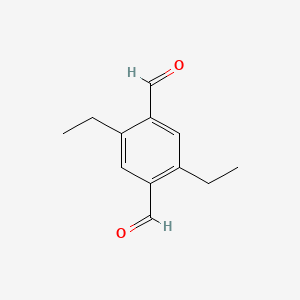

2,5-Diethylterephthalaldehyde (systematic IUPAC name: 2,5-diethylbenzene-1,4-dicarbaldehyde) is an aromatic dialdehyde derivative characterized by ethyl substituents at the 2- and 5-positions of the benzene ring. Its structure features two aldehyde functional groups at the 1- and 4-positions, making it a versatile intermediate in organic synthesis, particularly in the preparation of polymers, coordination complexes, and pharmaceuticals.

属性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC 名称 |

2,5-diethylterephthalaldehyde |

InChI |

InChI=1S/C12H14O2/c1-3-9-5-12(8-14)10(4-2)6-11(9)7-13/h5-8H,3-4H2,1-2H3 |

InChI 键 |

BNQMVSLUFMBQEG-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1C=O)CC)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Diethylterephthalaldehyde can be synthesized through a multi-step process starting from p-xylene. The general synthetic route involves:

Bromination: p-Xylene is reacted with bromine to form α,α,α’,α’-Tetrabromo-p-xylene.

Hydrolysis: The tetrabromo compound is then hydrolyzed using sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate.

化学反应分析

Types of Reactions: 2,5-Diethylterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Condensation: It reacts with amines to form imines (Schiff bases), which are stable due to aromatic conjugation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Condensation: The reaction with amines typically occurs in the presence of a dehydrating agent like anhydrous magnesium sulfate.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Condensation: Imines (Schiff bases).

科学研究应用

2,5-Diethylterephthalaldehyde is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: It is used in the synthesis of biologically active compounds.

Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2,5-Diethylterephthalaldehyde involves its ability to form imines through condensation reactions with amines. This reaction is facilitated by the presence of the aldehyde groups, which react with the amine groups to form a stable imine linkage. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

相似化合物的比较

Comparison with Structurally Similar Compounds

2,5-Dihydroxyterephthalaldehyde (CAS 1951-36-6)

Structural Differences: Replacing the ethyl groups in 2,5-diethylterephthalaldehyde with hydroxyl (-OH) groups yields 2,5-dihydroxyterephthalaldehyde. Applications: Primarily used for laboratory research, particularly in synthesizing chelating agents or fluorescent probes due to its electron-rich aromatic system .

2,5-Dimethoxyterephthalaldehyde

Structural Differences: Methoxy (-OCH₃) groups at the 2- and 5-positions provide steric bulk and electron-donating effects, altering electronic properties compared to ethyl substituents. Methoxy groups may reduce electrophilicity at the aldehyde sites, slowing nucleophilic addition reactions. Applications: High-purity grades (e.g., 99%) suggest use in specialized organic synthesis, such as constructing methoxy-functionalized polymers or ligands .

(2S)-2,5-Diaminopentanamide Dihydrochloride

Its amine and amide groups enable distinct reactivity, such as peptide coupling or metal coordination. Safety: Labeled with precautionary measures (e.g., avoiding inhalation) due to insufficient toxicological data, highlighting the importance of safety protocols for understudied compounds .

Comparative Data Table

Research Findings and Reactivity Insights

- Synthetic Utility: Ethyl groups in this compound likely improve solubility in non-polar solvents, facilitating reactions under anhydrous conditions. This contrasts with 2,5-dihydroxyterephthalaldehyde, which may require polar aprotic solvents like DMF .

- Electrophilicity : Methoxy substituents in 2,5-dimethoxyterephthalaldehyde could deactivate the aldehyde groups via electron donation, reducing reactivity toward nucleophiles compared to the ethyl variant .

- Thermal Stability : Ethyl groups may enhance thermal stability relative to hydroxylated analogs, which could decompose via dehydration or oxidation .

生物活性

2,5-Diethylterephthalaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antioxidant and anticancer activities, as well as its pharmacological implications based on recent studies.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the following molecular formula:

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

Its structure consists of a terephthalaldehyde backbone with two ethyl groups attached at the 2 and 5 positions. This modification can influence its reactivity and biological activity.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Various studies have evaluated the antioxidant potential of compounds related to this compound.

DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free radical scavenging ability of compounds. In comparative studies, derivatives of terephthalaldehyde have shown significant antioxidant activity:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid (Control) | 58.2 | |

| Other Hydrazone Derivatives | Varies |

The exact percentage for this compound's activity is yet to be determined (TBD), but it is expected to be comparable to other derivatives that exhibit strong antioxidant properties.

Anticancer Activity

Recent research has also focused on the anticancer potential of this compound and its derivatives. The mechanisms through which these compounds exert their effects include inducing apoptosis in cancer cells and inhibiting tumor growth.

- Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in various cancer cell lines.

- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest, preventing cancer cells from proliferating.

Case Studies

A study involving the synthesis of hydrazone derivatives from terephthalaldehyde indicated that these compounds exhibited varying degrees of anticancer activity against different cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazone Derivative A | MCF-7 (Breast Cancer) | TBD | TBD |

| Hydrazone Derivative B | HeLa (Cervical Cancer) | TBD | TBD |

The specific IC50 values for this compound have not been extensively documented but are anticipated to be explored in future studies.

Pharmacological Implications

The pharmacokinetic properties of this compound have not been thoroughly studied; however, its structural characteristics suggest potential for favorable absorption and distribution profiles. The presence of ethyl groups may enhance lipophilicity, which is essential for membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。